molecular formula C22H23N3O3 B2379725 1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole CAS No. 866017-55-2

1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole

Cat. No.: B2379725
CAS No.: 866017-55-2
M. Wt: 377.444
InChI Key: UPKNMIKLTDWZAX-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole can be compared with other similar compounds, such as:

  • 1-methyl-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole
  • 1-methyl-3-({[(3-fluorobenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole
  • 1-methyl-3-({[(3-bromobenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole

These compounds share a similar core structure but differ in the substituents attached to the benzoyl group, which can affect their chemical properties and reactivity .

Properties

IUPAC Name

[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-5-7-17(14-16)22(26)28-23-15-19-18-8-3-4-9-20(18)24(2)21(19)25-10-12-27-13-11-25/h3-9,14-15H,10-13H2,1-2H3/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNMIKLTDWZAX-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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